Bombolitin V

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

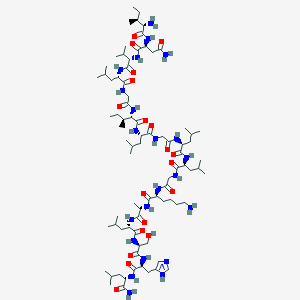

C81H144N22O19 |

|---|---|

Poids moléculaire |

1730.1 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide |

InChI |

InChI=1S/C81H144N22O19/c1-20-47(17)65(84)79(120)98-59(33-61(83)105)77(118)103-66(46(15)16)80(121)99-54(28-42(7)8)71(112)89-37-64(108)102-67(48(18)21-2)81(122)100-55(29-43(9)10)72(113)88-36-63(107)93-56(30-44(11)12)74(115)96-53(27-41(5)6)70(111)87-35-62(106)92-51(24-22-23-25-82)73(114)91-49(19)69(110)95-57(31-45(13)14)75(116)101-60(38-104)78(119)97-58(32-50-34-86-39-90-50)76(117)94-52(68(85)109)26-40(3)4/h34,39-49,51-60,65-67,104H,20-33,35-38,82,84H2,1-19H3,(H2,83,105)(H2,85,109)(H,86,90)(H,87,111)(H,88,113)(H,89,112)(H,91,114)(H,92,106)(H,93,107)(H,94,117)(H,95,110)(H,96,115)(H,97,119)(H,98,120)(H,99,121)(H,100,122)(H,101,116)(H,102,108)(H,103,118)/t47-,48-,49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,65-,66-,67-/m0/s1 |

Clé InChI |

IOCWBJCCGSYJPN-SDXYAQEHSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)N)N |

Origine du produit |

United States |

Foundational & Exploratory

Bombolitin V: A Technical Guide to its Structure, Function, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Bombolitin V, a bioactive peptide isolated from the venom of the bumblebee Megabombus pennsylvanicus. It details the peptide's amino acid sequence, biological activities with corresponding quantitative data, and the experimental protocols for its isolation, characterization, and functional assessment. Furthermore, a key signaling pathway involved in its mechanism of action is visualized.

Amino Acid Sequence

The primary structure of this compound is a heptadecapeptide with an amidated C-terminus. The sequence is as follows[1][2]:

Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH₂

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, primarily related to membrane disruption and cellular activation. It is a potent lytic agent against erythrocytes and a powerful mast cell degranulating peptide.[1][2] Additionally, it has been shown to stimulate the activity of phospholipase A2.[1][2]

| Biological Activity | Assay System | Potency (ED₅₀) | Molar Concentration (ED₅₀) | Reference |

| Hemolytic Activity | Guinea Pig Erythrocytes | 0.7 µg/mL | 4 x 10⁻⁷ M | [1][2] |

| Mast Cell Degranulation | Rat Peritoneal Mast Cells | 2 µg/mL | 1.2 x 10⁻⁶ M | [1][2] |

Experimental Protocols

This section details the methodologies for the isolation, characterization, and functional analysis of this compound.

Isolation and Purification of this compound from Bumblebee Venom

The following protocol is based on the original method described by Argiolas and Pisano (1985) for the isolation of bombolitins from the venom of Megabombus pennsylvanicus.[1]

3.1.1. Venom Extraction:

-

Venom sacs are obtained from Megabombus pennsylvanicus.

-

The venom is extracted from the sacs and lyophilized to obtain a dry powder.

3.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: A μBondapak C18 column (30 cm x 0.39 cm) is used for the separation of venom components.

-

Solvents:

-

Solvent A: 0.05% (v/v) trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.05% (v/v) TFA in acetonitrile (B52724).

-

-

Gradient: A linear gradient of acetonitrile in 0.05% aqueous TFA is employed to elute the peptides. The specific gradient profile is optimized to achieve separation of the different bombolitin isoforms.

-

Detection: The eluate is monitored by UV absorbance at 210-220 nm.

-

Fraction Collection: Fractions corresponding to the peptide peaks are collected.

-

Re-chromatography: Fractions containing this compound are pooled and subjected to a second round of HPLC under the same conditions to ensure high purity.

-

Lyophilization: The purified fraction is lyophilized to obtain the pure peptide.

Characterization of this compound

3.2.1. Amino Acid Analysis:

-

The purified peptide is hydrolyzed in 6 N HCl at 110°C for 24 hours in a sealed, evacuated tube.

-

The resulting amino acids are dried and analyzed using an amino acid analyzer to determine the amino acid composition.

3.2.2. Sequence Analysis:

-

The amino acid sequence is determined by automated Edman degradation using a peptide sequencer.

Hemolytic Activity Assay

This protocol is a standard method to assess the erythrocyte-lysing activity of peptides.

-

Preparation of Erythrocyte Suspension:

-

Fresh guinea pig blood is collected in an anticoagulant solution.

-

Erythrocytes are washed three times with phosphate-buffered saline (PBS), pH 7.4, by centrifugation and resuspension.

-

A final 2% (v/v) suspension of erythrocytes in PBS is prepared.

-

-

Assay Procedure:

-

Serial dilutions of this compound are prepared in PBS.

-

In a 96-well microtiter plate, 100 µL of each peptide dilution is mixed with 100 µL of the 2% erythrocyte suspension.

-

Control wells contain erythrocytes with PBS (negative control, 0% hemolysis) and erythrocytes with a lytic agent like 1% Triton X-100 (positive control, 100% hemolysis).

-

The plate is incubated at 37°C for 1 hour.

-

The plate is then centrifuged to pellet intact erythrocytes.

-

-

Measurement of Hemolysis:

-

The supernatant from each well is transferred to a new plate.

-

The absorbance of the supernatant is measured at 413 nm, which corresponds to the release of hemoglobin.

-

The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

-

-

Data Analysis:

-

The ED₅₀ value is determined by plotting the percentage of hemolysis against the peptide concentration and fitting the data to a sigmoidal dose-response curve.

-

Mast Cell Degranulation Assay

This assay quantifies the ability of this compound to induce the release of granular contents from mast cells.

-

Isolation of Rat Peritoneal Mast Cells:

-

Mast cells are obtained from the peritoneal cavity of rats by lavage with a suitable buffer (e.g., Tyrode's buffer).

-

The cell suspension is enriched for mast cells using a density gradient centrifugation method.

-

-

Histamine (B1213489) Release Assay:

-

The purified mast cells are resuspended in buffer.

-

Aliquots of the mast cell suspension are incubated with various concentrations of this compound at 37°C for 15-30 minutes.

-

The reaction is stopped by placing the tubes on ice and centrifuging to pellet the cells.

-

-

Quantification of Histamine:

-

The histamine content in the supernatant is measured using a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).

-

Total histamine release is determined by lysing an aliquot of mast cells with a detergent or by boiling.

-

-

Data Analysis:

-

The percentage of histamine release is calculated as: % Histamine Release = [(Histamine_sample - Histamine_spontaneous) / (Histamine_total - Histamine_spontaneous)] * 100

-

The ED₅₀ value is determined by plotting the percentage of histamine release against the peptide concentration.

-

Signaling Pathway

This compound-induced mast cell degranulation is thought to be mediated, at least in part, through the activation of G-protein coupled receptors (GPCRs), specifically the Mas-related G-protein-coupled receptor X2 (MRGPRX2).[3][4][5] The binding of this compound to MRGPRX2 initiates a signaling cascade leading to the release of inflammatory mediators.

References

- 1. researchgate.net [researchgate.net]

- 2. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [repository.upenn.edu]

- 4. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]

Bombolitin V: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombolitin V is a cationic, amphiphilic heptadecapeptide discovered in the venom of the bumblebee Megabombus pennsylvanicus. As a member of the bombolitin family of peptides, it exhibits a range of potent biological activities, including mast cell degranulation, hemolysis, and antimicrobial effects. These properties make it a subject of significant interest for research into peptide-based therapeutics and for understanding venom toxicology. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its key biological data.

Discovery and Initial Characterization

This compound was first identified as one of five structurally related peptides isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1][2] These peptides, collectively named bombolitins, were found to be rich in hydrophobic amino acids.[1][2]

Physicochemical Properties

The primary structure and key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2 | [1][2] |

| Molecular Weight | 1990 Da (calculated) | [1][2] |

| Structure | Heptadecapeptide with a C-terminal amide | [1][2] |

Biological Activity

This compound demonstrates potent biological activity, particularly in its ability to disrupt cell membranes. Its effects on mast cells and erythrocytes have been quantitatively characterized.

Mast Cell Degranulation

This compound is a powerful mast cell degranulating agent, inducing the release of histamine (B1213489) and other inflammatory mediators.[1][2] This activity is significantly more potent than that of mastoparan, another well-known degranulating peptide.[1][2]

Hemolytic Activity

The peptide also exhibits strong hemolytic activity, comparable to that of melittin (B549807) from honeybee venom.[1][2] This lytic effect is attributed to its ability to perturb and disrupt the erythrocyte membrane.

Summary of Biological Activity Data

| Biological Activity | Effective Dose (ED50) | Molar Concentration (M) | Comparison | Reference |

| Mast Cell Degranulation | 2 µg/ml | 1.2 x 10-6 M | 5 times more potent than mastoparan | [1][2] |

| Hemolysis (Guinea Pig Erythrocytes) | 0.7 µg/ml | 4 x 10-7 M | As potent as melittin | [1][2] |

Experimental Protocols

The following sections provide detailed methodologies for the isolation and functional characterization of this compound. While the specific parameters from the original discovery paper by Argiolas and Pisano (1985) are not fully available, these protocols represent standard and effective methods used in venom peptide research.

Isolation and Purification of this compound

The isolation of this compound from crude bumblebee venom is typically achieved through a multi-step chromatographic process. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary technique employed for the separation of venom peptides.[2][3][4]

Protocol: Two-Step RP-HPLC Purification of this compound

-

Venom Extraction: Venom is collected from bumblebees, typically by stimulating the venom gland or by dissecting the venom sacs. The collected venom is then lyophilized and stored at -20°C or lower.

-

Initial Fractionation (Step 1):

-

Column: A C18 reverse-phase HPLC column is commonly used for the initial separation of venom components.[2]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

-

Gradient: A linear gradient from 0% to 60% of mobile phase B over 60 minutes is applied to elute the venom components.

-

Detection: Elution is monitored by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions are collected at regular intervals.

-

-

Purity Analysis and Re-chromatography (Step 2):

-

Aliquots of each fraction from the initial separation are analyzed by mass spectrometry to identify fractions containing peptides with a mass corresponding to this compound (1990 Da).

-

Fractions containing the target peptide are pooled and subjected to a second round of RP-HPLC using a shallower gradient of acetonitrile to achieve high purity.

-

-

Final Characterization: The purified this compound is then subjected to amino acid analysis and sequencing to confirm its identity.

Mast Cell Degranulation Assay

The mast cell degranulating activity of this compound can be quantified by measuring the release of histamine or other granular components like β-hexosaminidase from mast cells.[5][6][7][8]

Protocol: Histamine Release Assay from Rat Peritoneal Mast Cells

-

Mast Cell Isolation: Mast cells are isolated from the peritoneal cavity of rats by lavage with a suitable buffer (e.g., Tyrode's buffer). The cells are then purified by density gradient centrifugation.

-

Cell Incubation: The purified mast cells are washed and resuspended in Tyrode's buffer. Aliquots of the cell suspension are incubated with varying concentrations of this compound at 37°C for 30 minutes.

-

Control Groups:

-

Negative Control: Mast cells incubated with buffer alone (spontaneous release).

-

Positive Control: Mast cells lysed with a detergent like Triton X-100 (total histamine release).

-

-

Histamine Quantification: After incubation, the cells are centrifuged, and the supernatant is collected. The amount of histamine released into the supernatant is measured using a fluorometric or enzyme-linked immunosorbent assay (ELISA).

-

Calculation: The percentage of histamine release is calculated as: % Histamine Release = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100

Hemolytic Assay

The hemolytic activity of this compound is determined by measuring the amount of hemoglobin released from erythrocytes upon exposure to the peptide.[9][10][11]

Protocol: In Vitro Hemolysis Assay

-

Erythrocyte Preparation: Fresh red blood cells (e.g., from guinea pig or human) are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. The washed erythrocytes are then resuspended in PBS to a final concentration of 2% (v/v).

-

Peptide Incubation: Serial dilutions of this compound are prepared in PBS. In a 96-well plate, equal volumes of the peptide solutions and the 2% erythrocyte suspension are mixed.

-

Control Groups:

-

Negative Control: Erythrocytes incubated with PBS alone (0% hemolysis).

-

Positive Control: Erythrocytes incubated with a lytic agent like 1% Triton X-100 (100% hemolysis).

-

-

Incubation and Measurement: The plate is incubated at 37°C for 1 hour. After incubation, the plate is centrifuged to pellet the intact erythrocytes. The supernatant, containing the released hemoglobin, is transferred to a new plate. The absorbance of the supernatant is measured at 540 nm using a microplate reader.

-

Calculation: The percentage of hemolysis is calculated as: % Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100

Proposed Signaling Pathway for Mast Cell Degranulation

The mechanism by which this compound induces mast cell degranulation is believed to be receptor-independent. As a cationic and amphiphilic peptide, it is proposed to directly interact with and activate heterotrimeric G-proteins on the inner leaflet of the plasma membrane.[1][12] This direct activation bypasses the need for a specific cell surface receptor.

Caption: Proposed signaling pathway for this compound-induced mast cell degranulation.

Experimental Workflow Visualizations

The following diagrams illustrate the workflows for the isolation and functional analysis of this compound.

Caption: Workflow for the isolation and purification of this compound.

Caption: Workflow for functional assays of this compound.

References

- 1. pnas.org [pnas.org]

- 2. Advances in venomics: Modern separation techniques and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Venom Peptide/Protein Purification - Creative Proteomics [creative-proteomics.com]

- 5. benchchem.com [benchchem.com]

- 6. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. benchchem.com [benchchem.com]

- 10. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]

- 11. nucro-technics.com [nucro-technics.com]

- 12. Hemolysis Assay [protocols.io]

Bombolitin V: A Technical Deep-Dive into Structure and Conformational Dynamics

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the structure and conformational behavior of Bombolitin V, a potent antimicrobial peptide from bumblebee venom. This whitepaper provides a consolidated resource of its amino acid sequence, conformational characteristics, and the experimental methodologies used to elucidate its structure, aiming to facilitate further research into its therapeutic potential.

This compound is a 17-residue peptide with the sequence Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2.[1] Like other members of the bombolitin family, it exhibits significant antimicrobial and hemolytic activities, which are intrinsically linked to its three-dimensional structure, particularly its ability to adopt an α-helical conformation upon interacting with biological membranes.

Conformational Analysis: An Environment-Dependent α-Helical Structure

While a definitive three-dimensional structure of this compound is not currently available in the Protein Data Bank (PDB), extensive research on closely related bombolitins (I, II, and III) provides a strong basis for understanding its conformational properties. In aqueous solutions, bombolitins typically exist in a disordered or random coil state. However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC) micelles, they undergo a significant conformational change to a predominantly α-helical structure. This amphipathic helix is crucial for its biological activity, allowing it to insert into and disrupt microbial cell membranes.

Studies on other bombolitins have shown α-helical contents ranging from 60% to 70% in such environments.[2] It is highly probable that this compound adopts a similar helical conformation under comparable conditions.

Quantitative Data Summary

The following table summarizes the key structural and physicochemical properties of this compound.

| Property | Value | Source |

| Amino Acid Sequence | Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2 | [1] |

| Molecular Formula | C85H150N20O19 | Calculated |

| Molecular Weight | 1780.2 g/mol | Calculated |

| Residue Count | 17 | [1] |

| Predicted Conformation (Aqueous) | Random Coil | Inferred from related peptides |

| Predicted Conformation (Membrane) | α-Helical | Inferred from related peptides[2] |

Experimental Protocols for Structural Elucidation

The structural analysis of peptides like this compound primarily relies on two powerful biophysical techniques: Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution. The characteristic spectral features of α-helices (negative bands around 208 and 222 nm and a positive band around 192 nm) allow for the quantification of helical content.

A generalized experimental protocol for CD analysis of this compound would involve:

-

Sample Preparation:

-

Dissolve synthetic this compound in an appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

-

To study membrane-induced conformational changes, prepare samples in the presence of membrane mimetics like SDS or DPC micelles at concentrations above their critical micelle concentration (CMC).

-

Peptide concentration should be optimized, typically in the range of 50-200 µM.

-

-

Data Acquisition:

-

Record CD spectra from approximately 190 to 260 nm using a quartz cuvette with a short path length (e.g., 1 mm).

-

Maintain a constant temperature, typically 25°C.

-

Acquire multiple scans for each sample and subtract the spectrum of the buffer/micelle solution to obtain the peptide's signal.

-

-

Data Analysis:

-

Convert the raw data (ellipticity) to mean residue ellipticity [θ].

-

Estimate the percentage of α-helical content using deconvolution algorithms and comparison with reference spectra of known protein structures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including details about the peptide's backbone and side-chain conformations, as well as its interactions with the environment.

A typical experimental workflow for NMR analysis of this compound in a membrane-mimicking environment would include:

-

Sample Preparation:

-

Synthesize this compound with isotopic labels (¹⁵N and/or ¹³C) to enhance signal sensitivity and enable advanced NMR experiments.

-

Dissolve the labeled peptide in a buffered solution containing deuterated membrane mimetics (e.g., DPC-d38) to minimize solvent signals.

-

-

NMR Data Collection:

-

Acquire a series of one- and two-dimensional NMR spectra (e.g., ¹H-¹⁵N HSQC, TOCSY, NOESY) on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

The ¹H-¹⁵N HSQC spectrum provides a unique signal for each amino acid residue, allowing for backbone assignment.

-

TOCSY experiments are used to identify spin systems of individual amino acid residues.

-

NOESY experiments provide through-space correlations between protons that are close in space (< 5 Å), which are crucial for determining the three-dimensional structure.

-

-

Structure Calculation:

-

Assign the chemical shifts of all protons and heteronuclei.

-

Use the NOE-derived distance restraints, along with dihedral angle restraints obtained from other NMR experiments, to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols.

-

The final structure represents a consensus of the calculated ensemble.

-

Visualizing Experimental Workflows and Structural Relationships

To clarify the processes and concepts discussed, the following diagrams are provided.

References

Bombolitin V: A Technical Guide to its Physicochemical Properties and Biological Activities

Introduction

Bombolitin V is a potent, cationic antimicrobial peptide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1][2] It belongs to a family of structurally related heptadecapeptides known as bombolitins, which are characterized by their high content of hydrophobic amino acids.[1][2] Like other venom peptides, bombolitins, including this compound, exhibit a range of biological activities, most notably mast cell degranulation and hemolytic effects.[1][2][3] These properties are largely attributed to their amphipathic nature, which allows them to interact with and disrupt cellular membranes.[1][2][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its biological activities, and the experimental protocols used for its characterization.

Physical and Chemical Properties

The physicochemical properties of this compound are fundamental to its biological function. These properties dictate its structure, solubility, and interaction with biological membranes.

| Property | Value | Reference |

| Amino Acid Sequence | Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2 | [1][2][4] |

| Molecular Formula | C81H144N22O19 | [5] |

| Molecular Weight | 1730.15 g/mol | [5][6] |

| Isoelectric Point (pI) | The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[7] For a peptide like this compound, with a lysine (B10760008) and a histidine residue contributing positive charges and no acidic residues, the pI is expected to be in the basic range, likely above 7. An exact experimental value is not readily available in the provided search results. | |

| Solubility | This compound is a hydrophobic peptide.[4] Due to its amphiphilic and hydrophobic nature, its solubility in aqueous solutions like sterile, distilled water may be limited.[4] For reconstitution, a common approach for hydrophobic peptides is to first dissolve it in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, followed by slow dilution with an aqueous buffer (e.g., PBS).[4] | [4] |

| Secondary Structure | In aqueous solution, many antimicrobial peptides, including bombolitins, are largely unstructured or in a random coil conformation.[8] However, in the presence of a membrane-mimicking environment, such as lipid micelles or bilayers, they often adopt a more ordered secondary structure, typically an amphipathic α-helix.[8][9] This conformational change is crucial for their membrane-disrupting activity. | [8][9] |

Biological Activities

This compound exhibits potent biological activities, primarily related to its ability to disrupt cell membranes. Its effects on mast cells and red blood cells have been extensively studied.

| Activity | Effective Concentration | Notes | Reference |

| Mast Cell Degranulation | ED50 = 2 µg/mL (1.2 x 10⁻⁶ M) | This makes it one of the most potent mast cell degranulating peptides discovered, being 5 times more potent than mastoparan.[1][2] Mast cell degranulation leads to the release of histamine (B1213489) and other inflammatory mediators.[1][2] | [1][2][6] |

| Hemolytic Activity | ED50 = 0.7 µg/mL (4 x 10⁻⁷ M) on guinea pig erythrocytes | This compound is as potent as melittin (B549807) in lysing guinea pig red blood cells.[1][2] This activity is a measure of its cytotoxicity. | [1][2] |

| Antimicrobial Activity | Bombolitins, in general, show activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9][10] The specific minimum inhibitory concentrations (MICs) for this compound against various microbial strains are not detailed in the provided search results. | The antimicrobial mechanism is believed to involve the permeabilization of the microbial cell membrane.[11] | [9][10][11] |

| Phospholipase A2 Stimulation | The bombolitin family of peptides can stimulate phospholipase A2 from different sources.[1][2] | This activity can contribute to the inflammatory effects observed. | [1][2] |

Experimental Protocols

The characterization of this compound involves several key experimental procedures to determine its properties and biological activities.

Peptide Synthesis and Purification

Synthetic this compound is typically produced using solid-phase peptide synthesis (SPPS).

-

Synthesis: The peptide is assembled on a solid resin support, starting from the C-terminal amino acid and sequentially adding protected amino acids.

-

Cleavage: Once the sequence is complete, the peptide is cleaved from the resin using a strong acid cocktail, which also removes the side-chain protecting groups.

-

Purification: The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of an organic solvent (like acetonitrile) in water, both containing a small amount of trifluoroacetic acid (TFA), is used to elute the peptide.

-

Verification: The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to study the secondary structure of this compound in different environments.

-

Sample Preparation: A solution of the purified peptide is prepared in an appropriate buffer (e.g., phosphate (B84403) buffer for an aqueous environment) or in a solution containing membrane mimetics (e.g., sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC) micelles, or liposomes).

-

Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm).

-

Data Analysis: The resulting spectrum is analyzed to estimate the percentage of different secondary structure elements. A characteristic spectrum with minima around 208 and 222 nm is indicative of an α-helical conformation.

Hemolytic Assay

This assay quantifies the ability of this compound to lyse red blood cells (RBCs).

-

RBC Preparation: Fresh red blood cells (e.g., from guinea pig or human) are washed multiple times with an isotonic buffer (e.g., PBS) by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in the buffer to a specific concentration.

-

Incubation: The RBC suspension is incubated with various concentrations of this compound for a defined period (e.g., 1 hour) at 37°C.

-

Controls: A negative control (RBCs in buffer only) and a positive control (RBCs in a solution that causes 100% lysis, e.g., 1% Triton X-100) are included.

-

Measurement: After incubation, the samples are centrifuged to pellet intact RBCs and cell debris. The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

-

ED50 Determination: The ED50 value, the concentration of the peptide that causes 50% hemolysis, is determined by plotting the percentage of hemolysis against the peptide concentration.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC Assay)

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., E. coli or S. aureus) is prepared in a suitable growth medium.

-

Serial Dilution: Serial dilutions of this compound are prepared in the growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microorganism suspension.

-

Controls: A positive control (microorganism in medium without peptide) and a negative control (medium only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are primarily initiated by its interaction with and disruption of cell membranes. This can trigger various downstream signaling events.

Mast Cell Degranulation Pathway

The degranulation of mast cells by this compound is a complex process that is thought to involve the activation of G-proteins.[12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | mast cell degranulating peptide | CAS# 95648-98-9 | InvivoChem [invivochem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Isoelectric point - Wikipedia [en.wikipedia.org]

- 8. Interspecies Bombolitins Exhibit Structural Diversity upon Membrane Binding, Leading to Cell Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular cloning and antimicrobial activity of bombolitin, a component of bumblebee Bombus ignitus venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. uniprot.org [uniprot.org]

- 13. uniprot.org [uniprot.org]

Unraveling the Potent Mechanism of Bombolitin V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombolitin V, a cationic amphipathic peptide constituent of bumblebee venom, has garnered significant interest for its potent biological activities. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound, focusing on its interactions with cellular membranes and subsequent downstream effects. Drawing upon a comprehensive review of biophysical and pharmacological studies, this document details the peptide's membrane disruption and pore formation processes, its ability to induce mast cell degranulation, and its role in the stimulation of phospholipase A2. Quantitative data are systematically presented, and detailed experimental protocols are provided to facilitate further research and development of this compound as a potential therapeutic agent.

Core Mechanism: Membrane Disruption and Pore Formation

The primary mechanism of action of this compound is the physical disruption of cellular membranes, a hallmark of many antimicrobial peptides.[1] This activity is attributed to its amphipathic α-helical structure, which facilitates its interaction with and insertion into the lipid bilayer of target cells.

Upon encountering a cell membrane, this compound monomers, which are largely unstructured in aqueous solution, undergo a conformational change to form an α-helix. This transition is induced by the hydrophobic environment of the lipid membrane. The amphipathic nature of this helix, with a hydrophobic face and a charged hydrophilic face, is crucial for its membrane-disrupting activity.

While a definitive pore-forming model for this compound has not been as extensively characterized as that for the well-studied bee venom peptide melittin, the available evidence suggests a mechanism involving membrane destabilization and the formation of transient pores.[1] NMR studies on the related Bombolitin II indicate that the peptide resides on the surface of micelles with its helical axis parallel to the interface.[2] This initial binding is likely followed by peptide aggregation and insertion into the membrane, leading to increased permeability and eventual cell lysis. The "toroidal pore" model, where the lipid monolayers are bent continuously through the pore so that the water core is lined by both the inserted peptides and the lipid head groups, is a plausible mechanism for this compound, similar to melittin.[1]

dot

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its lytic and degranulating properties being the most extensively studied.

Hemolytic and Cytolytic Activity

This compound is a potent lytic agent, capable of disrupting the membranes of erythrocytes and other cells. This activity is a direct consequence of its membrane-destabilizing properties.

| Activity | Test System | ED50 (µg/mL) | ED50 (M) | Reference |

| Hemolysis | Guinea Pig Erythrocytes | 0.7 | 4 x 10-7 | [3][4] |

Mast Cell Degranulation

One of the most notable effects of this compound is its potent ability to induce degranulation in mast cells, leading to the release of histamine (B1213489) and other inflammatory mediators.[3][4] This activity is significantly more potent than that of mastoparan, another well-known mast cell degranulating peptide.[3][4]

| Activity | Test System | ED50 (µg/mL) | ED50 (M) | Reference |

| Mast Cell Degranulation | Rat Peritoneal Mast Cells | 2.0 | 1.2 x 10-6 | [3][4] |

Antimicrobial Activity

While this compound is recognized for its antimicrobial properties, comprehensive quantitative data across a wide range of microorganisms is limited in the publicly available literature.[1] Studies on bombolitins from other species, such as Bombus ignitus, have demonstrated high antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.[5] However, specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported.

| Organism Type | Reported Activity | Reference |

| Gram-positive bacteria | High activity (qualitative) | [5] |

| Gram-negative bacteria | High activity (qualitative) | [5] |

| Fungi | Active against plant pathogenic fungi | [5] |

Signaling Pathways

Beyond direct membrane disruption, this compound can trigger specific signaling cascades, particularly in mast cells and in relation to phospholipase A2 activation.

Mast Cell Degranulation Signaling

The degranulation of mast cells by venom peptides like this compound is often mediated through the activation of G protein-coupled receptors (GPCRs). This leads to a signaling cascade involving phospholipase C (PLC), the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium (Ca2+) levels, which ultimately triggers the exocytosis of granular contents.

dot

Phospholipase A2 Stimulation

Bombolitins are known to stimulate the activity of phospholipase A2 (PLA2).[3][4] This is thought to occur through the perturbation of the phospholipid monolayer, which alters the physical state of the membrane and makes the phospholipids (B1166683) more accessible to PLA2. This leads to the hydrolysis of phospholipids and the release of fatty acids, such as arachidonic acid, and lysophospholipids, which are precursors for various inflammatory mediators.

dot

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is adapted for testing cationic antimicrobial peptides like this compound.

-

Materials:

-

This compound

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well polypropylene (B1209903) microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Preparation of Inoculum: Culture the test microorganism in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Peptide Dilution: Prepare a stock solution of this compound in sterile water or a suitable buffer. Perform serial twofold dilutions of the peptide in MHB in the microtiter plate to obtain a range of concentrations.

-

Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

-

dot

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol is used to determine the secondary structure of this compound in different environments.

-

Materials:

-

This compound

-

Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Membrane-mimicking environment (e.g., sodium dodecyl sulfate (B86663) (SDS) micelles, liposomes)

-

CD spectropolarimeter

-

Quartz cuvette (1 mm path length)

-

-

Procedure:

-

Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 0.1-0.2 mg/mL) in the desired solvent (aqueous buffer or buffer containing micelles/liposomes).

-

Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas. Set the parameters for data collection (e.g., wavelength range: 190-260 nm; bandwidth: 1 nm; scan speed: 50 nm/min).

-

Data Acquisition: Record the CD spectrum of the this compound solution. Record a baseline spectrum of the solvent alone.

-

Data Analysis: Subtract the baseline spectrum from the sample spectrum. The resulting spectrum can be analyzed to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.

-

Membrane Permeabilization and Depolarization Assays

These assays utilize fluorescent dyes to assess the ability of this compound to disrupt membrane integrity and dissipate the membrane potential.

-

Materials:

-

Bacterial cells or liposomes

-

Fluorescent dyes:

-

Permeabilization: Propidium Iodide (PI) or SYTOX Green (impermeable to intact membranes)

-

Depolarization: DiSC3(5) (a membrane potential-sensitive dye)

-

-

Fluorometer or fluorescence microscope

-

-

Procedure (General):

-

Cell/Liposome Preparation: Prepare a suspension of bacterial cells or liposomes in a suitable buffer.

-

Dye Loading: For depolarization assays, pre-incubate the cells/liposomes with the voltage-sensitive dye.

-

Peptide Addition: Add this compound to the cell/liposome suspension.

-

Fluorescence Measurement: Monitor the change in fluorescence intensity over time. An increase in fluorescence for PI/SYTOX Green indicates membrane permeabilization, while an increase in DiSC3(5) fluorescence indicates membrane depolarization.

-

Conclusion

This compound exerts its potent biological effects primarily through the disruption of cellular membranes. Its amphipathic α-helical structure enables it to bind to and perturb the lipid bilayer, leading to pore formation and cell lysis. This fundamental mechanism underlies its hemolytic, mast cell degranulating, and antimicrobial activities. Furthermore, this compound can trigger specific signaling pathways, amplifying its inflammatory effects. The detailed understanding of its mechanism of action, coupled with the provided experimental protocols, offers a solid foundation for the future investigation and potential therapeutic application of this intriguing venom peptide.

References

- 1. benchchem.com [benchchem.com]

- 2. Interaction of bombolitin II with a membrane-mimetic environment: an NMR and molecular dynamics simulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular cloning and antimicrobial activity of bombolitin, a component of bumblebee Bombus ignitus venom - PubMed [pubmed.ncbi.nlm.nih.gov]

Bombolitin V: A Technical Guide to its Biological Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bombolitin V is a cationic, amphipathic heptadecapeptide (a peptide with 17 amino acid residues) originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1] As a member of the bombolitin family of peptides, it exhibits a range of potent biological activities, primarily centered around its ability to disrupt cellular membranes. This technical guide provides an in-depth overview of the known biological functions of this compound, its mechanism of action, and its potential as a lead compound for the development of novel therapeutics. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes proposed signaling pathways and experimental workflows to support further research and development efforts in this area. While this compound demonstrates significant hemolytic and mast cell degranulating properties, its antimicrobial potential remains an area requiring further quantitative investigation.

Physicochemical Properties and Structure

This compound is characterized by its high content of hydrophobic amino acids and a net positive charge, which are crucial for its interaction with biological membranes. Its amphipathic nature allows it to partition into the lipid bilayer of cell membranes, a key step in its mechanism of action.[1]

Amino Acid Sequence: Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2[1]

Biological Activities of this compound

This compound exerts a variety of biological effects, many of which are attributed to its membrane-disrupting capabilities. These activities include hemolytic, mast cell degranulating, antimicrobial, and enzyme-modulating functions.

Hemolytic Activity

This compound is a potent hemolytic agent, capable of lysing red blood cells.[1] This activity is a critical consideration in its potential therapeutic applications, as high hemolytic activity can be indicative of general cytotoxicity. The hemolytic potency of this compound is comparable to that of melittin (B549807), a well-characterized peptide from honeybee venom.[1]

Mast Cell Degranulation

One of the most pronounced biological effects of this compound is its ability to induce histamine (B1213489) release from mast cells.[1] It is significantly more potent in this regard than mastoparan, another venom peptide known for its mast cell degranulating properties.[1] This activity suggests a potential role for this compound in modulating inflammatory and allergic responses.

Antimicrobial Activity

While specific quantitative data such as Minimum Inhibitory Concentration (MIC) values for this compound against a broad range of bacteria and fungi are not extensively documented in publicly available literature, studies on bombolitins from other species, such as Bombus ignitus, have demonstrated high antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. The primary mechanism of this antimicrobial action is believed to be the disruption of the microbial cell membrane.

Phospholipase A2 Stimulation

Bombolitins, including this compound, have been shown to stimulate the activity of phospholipase A2 (PLA2).[1] PLA2 is an enzyme that hydrolyzes phospholipids, leading to the release of fatty acids and lysophospholipids, which can act as signaling molecules in various cellular processes, including inflammation.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound. It is important to note that these values can be influenced by the specific experimental conditions used in the assays.

| Biological Activity | Parameter | Value | Organism/Cell Type | Reference |

| Hemolytic Activity | ED50 | 0.7 µg/mL (4 x 10-7 M) | Guinea pig erythrocytes | [1] |

| Mast Cell Degranulation | ED50 | 2 µg/mL (1.2 x 10-6 M) | Rat peritoneal mast cells | [1] |

ED50 (Effective Dose, 50%) is the concentration of the peptide that induces 50% of the maximal effect.

Mechanism of Action

The primary mechanism of action for this compound is the perturbation and disruption of biological membranes. This is a common feature of many antimicrobial and venom peptides and is driven by the peptide's amphipathic and cationic properties.

Membrane Disruption Models

While the precise model of membrane disruption for this compound has not been definitively established, several models are proposed for similar amphipathic peptides:

-

Carpet Model: Peptides accumulate on the surface of the membrane, and once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner.

-

Barrel-Stave Model: Peptides insert into the membrane and oligomerize to form a transmembrane pore, with the hydrophobic faces of the peptides interacting with the lipid core and the hydrophilic faces lining the pore.

-

Toroidal Pore Model: Similar to the barrel-stave model, but the pore is lined by both the peptides and the head groups of the lipid molecules, causing the membrane to curve inward.

The disruption of the membrane's integrity leads to the leakage of cellular contents and ultimately cell death.

Signaling Pathways

The degranulation of mast cells by certain antimicrobial peptides is thought to be mediated through G protein-coupled receptors (GPCRs).[2] It is proposed that this compound interacts with a GPCR on the mast cell surface, triggering a downstream signaling cascade that leads to the release of histamine-containing granules.

Caption: Proposed signaling pathway for this compound-induced mast cell degranulation.

The stimulation of PLA2 by peptides like melittin, and likely this compound, is thought to occur through an indirect mechanism.[3][4][5] By binding to and disrupting the structure of the phospholipid membrane, this compound may alter the presentation of phospholipid substrates to PLA2, thereby enhancing its enzymatic activity.

Caption: Proposed mechanism of this compound-mediated activation of Phospholipase A2.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound.

Solid-Phase Peptide Synthesis of this compound

This protocol describes the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).

Caption: Workflow for the solid-phase synthesis of this compound.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® or HBTU/HOBt and DIEA for coupling

-

Piperidine in dimethylformamide (DMF) for deprotection

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water)

-

Solvents: DMF, dichloromethane (B109758) (DCM), diethyl ether

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a suitable activating agent (e.g., DIC/OxymaPure®).

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times.

-

Purification: Purify the crude peptide by RP-HPLC.

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry.

-

Lyophilization: Lyophilize the purified peptide for storage.

Hemolysis Assay

This protocol outlines a method to determine the hemolytic activity of this compound.

Materials:

-

Freshly drawn red blood cells (RBCs) (e.g., from guinea pig or human)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound stock solution

-

Triton X-100 (for 100% hemolysis control)

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

RBC Preparation: Wash the RBCs three times with PBS by centrifugation and resuspend to the desired concentration (e.g., 2% v/v).

-

Serial Dilutions: Prepare serial dilutions of this compound in PBS in a 96-well plate.

-

Incubation: Add the RBC suspension to each well containing the peptide dilutions, a positive control (Triton X-100), and a negative control (PBS only).

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate to pellet intact RBCs.

-

Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 415 nm).

-

Calculation: Calculate the percentage of hemolysis for each this compound concentration relative to the positive and negative controls. The ED50 value is the concentration of this compound that causes 50% hemolysis.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

This compound stock solution

-

96-well microtiter plate

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate growth medium.

-

Serial Dilutions: Prepare two-fold serial dilutions of this compound in the growth medium in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism with no peptide) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Therapeutic Potential and Future Directions

This compound's potent biological activities make it an interesting candidate for further investigation in drug development. Its strong mast cell degranulating properties could be harnessed for immunomodulatory applications or studied to understand the mechanisms of venom-induced inflammation. The antimicrobial potential of bombolitins warrants a more thorough investigation with quantitative MIC and MBC (Minimum Bactericidal Concentration) studies against a panel of clinically relevant pathogens.

A significant hurdle for the therapeutic use of this compound is its high hemolytic activity. Future research could focus on structure-activity relationship (SAR) studies to design analogs of this compound with reduced cytotoxicity to mammalian cells while retaining or enhancing its desired antimicrobial or immunomodulatory effects.

Conclusion

This compound is a venom-derived peptide with a compelling profile of biological activities. Its ability to disrupt cell membranes underpins its potent hemolytic and mast cell degranulating effects. While its antimicrobial properties are promising, a lack of comprehensive quantitative data highlights a critical area for future research. The detailed protocols and mechanistic insights provided in this technical guide are intended to facilitate further exploration of this compound and its analogs as potential leads for the development of novel therapeutic agents. A deeper understanding of its structure-function relationships will be key to unlocking its full therapeutic potential while mitigating its cytotoxic effects.

References

- 1. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of G protein-coupled receptors in mast cell activation by antimicrobial peptides: is there a connection? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contribution of bee venom phospholipase A2 contamination in melittin fractions to presumed activation of tissue phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phospholipase A2 activation by melittin enhances spontaneous glutamatergic excitatory transmission in rat substantia gelatinosa neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Melittin-induced hyperactivation of phospholipase A2 activity and calcium influx in ras-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Cloning and Expression of the Bombolitin V Gene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombolitin V, a potent antimicrobial peptide isolated from the venom of the bumblebee Megabombus pennsylvanicus, has garnered significant interest for its broad-spectrum antimicrobial and cytotoxic activities.[1] Its potential as a therapeutic agent necessitates efficient and scalable production methods. This technical guide provides a comprehensive overview of the molecular cloning and expression of the this compound gene, offering detailed experimental protocols and data presentation guidelines for researchers in academia and industry. The methodologies outlined herein are based on established principles of recombinant protein production, adapted for the specific characteristics of this small, cationic peptide.

Introduction to this compound

Bombolitins are a family of structurally related peptides found in bumblebee venom. This compound is a heptadecapeptide with the amino acid sequence Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2. It exhibits potent biological activities, including the ability to lyse erythrocytes and liposomes, stimulate phospholipase A2, and cause mast cell degranulation.[2] Its antimicrobial properties make it a promising candidate for the development of new antibiotics. Recombinant expression is a key strategy for producing sufficient quantities of this compound for research and preclinical development.[3]

Experimental Protocols

Synthetic Gene Design and Codon Optimization

Methodology:

-

Reverse Translation: Convert the amino acid sequence of this compound into a DNA sequence.

-

Codon Optimization: Optimize the DNA sequence for expression in the chosen host, typically Escherichia coli. This involves replacing rare codons with those frequently used by the host to enhance translation efficiency.[5][6] Online tools such as GenScript's Rare Codon Analysis Tool or Integrated DNA Technologies' Codon Optimization Tool can be utilized.

-

Addition of Flanking Sequences:

-

Start and Stop Codons: Add an ATG start codon at the 5' end and a TAA or TGA stop codon at the 3' end.

-

Restriction Sites: Incorporate restriction enzyme recognition sites at both ends of the gene for subsequent cloning into an expression vector. The choice of restriction sites should be compatible with the multiple cloning site (MCS) of the selected vector (e.g., NdeI and XhoI).

-

Fusion Tag and Cleavage Site: To mitigate the potential toxicity of the antimicrobial peptide to the host cells and prevent its degradation by host proteases, it is highly recommended to express this compound as a fusion protein.[3] A common strategy is to fuse the peptide to a larger, soluble protein such as Glutathione (B108866) S-transferase (GST) or Thioredoxin (Trx).[3][7] A protease cleavage site (e.g., for TEV protease or Thrombin) should be engineered between the fusion tag and the this compound coding sequence to allow for the removal of the tag after purification.

-

Vector Construction

The choice of expression vector is critical for achieving high levels of protein production. For E. coli, pET series vectors are widely used due to their strong T7 promoter system.[4]

Methodology:

-

Vector and Insert Preparation:

-

Digest the chosen expression vector (e.g., pET-28a(+) or pGEX-4T-1) and the synthesized this compound gene with the selected restriction enzymes.

-

Purify the digested vector and insert using a gel extraction kit.

-

-

Ligation:

-

Ligate the purified this compound insert into the linearized vector using T4 DNA ligase. The molar ratio of insert to vector should be optimized, typically starting at 3:1.

-

-

Transformation:

-

Transform the ligation mixture into a competent E. coli cloning strain, such as DH5α.

-

Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection (e.g., kanamycin (B1662678) for pET-28a(+)).

-

Incubate overnight at 37°C.

-

-

Verification of Clones:

-

Select several colonies and culture them in liquid LB medium with the corresponding antibiotic.

-

Isolate the plasmid DNA using a miniprep kit.

-

Verify the presence and correct orientation of the insert by restriction digestion and Sanger sequencing.

-

Expression of Recombinant this compound

Once a verified clone is obtained, the next step is to express the recombinant fusion protein in a suitable E. coli expression strain, such as BL21(DE3).

Methodology:

-

Transformation of Expression Strain: Transform the verified plasmid into competent E. coli BL21(DE3) cells.

-

Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight starter culture.

-

Induction of Expression:

-

Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

Continue to incubate the culture under conditions optimized for soluble protein expression (e.g., 16-25°C for 16-24 hours).

-

-

Harvesting: Harvest the cells by centrifugation at 4,000-6,000 x g for 15-20 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of Recombinant this compound

A multi-step purification process is typically required to obtain highly pure this compound.

Methodology:

-

Cell Lysis:

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0) containing lysozyme (B549824) and a protease inhibitor cocktail.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 12,000-15,000 x g for 30 minutes at 4°C to remove cell debris.

-

-

Affinity Chromatography:

-

If a His-tag was used, purify the fusion protein from the clarified lysate using a Ni-NTA affinity column.

-

If a GST-tag was used, use a glutathione-agarose column.

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute the bound fusion protein using an appropriate elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins or reduced glutathione for GST-tagged proteins).

-

-

Protease Cleavage:

-

Dialyze the eluted fusion protein against a buffer suitable for the specific protease (e.g., TEV protease).

-

Add the protease and incubate at a specified temperature and time to cleave the fusion tag from this compound.

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

RP-HPLC is the standard method for purifying small peptides.[8]

-

Acidify the cleavage reaction mixture with trifluoroacetic acid (TFA).

-

Load the sample onto a C18 RP-HPLC column.

-

Elute the peptide using a gradient of acetonitrile (B52724) in water, both containing 0.1% TFA.

-

Monitor the elution profile at 214 nm and collect the fractions corresponding to the this compound peak.

-

-

Verification and Lyophilization:

-

Confirm the purity and identity of the purified this compound by SDS-PAGE and mass spectrometry.

-

Lyophilize the pure fractions to obtain the final peptide powder.

-

Data Presentation

Quantitative data from the expression and purification process should be systematically recorded to allow for optimization and comparison between experiments.

Table 1: Expression and Purification of Recombinant this compound

| Step | Total Protein (mg) | Target Protein (mg) | Purity (%) | Yield (%) |

| Crude Lysate | 1000 | - | - | 100 |

| Affinity Chromatography Eluate | 50 | 45 | 90 | 4.5 |

| After Protease Cleavage | 45 | 10 | - | - |

| RP-HPLC Purified this compound | 8 | 8 | >98 | 0.8 |

Visualizations

Experimental Workflow

Caption: Workflow for the molecular cloning and expression of this compound.

Proposed Mechanism of Action

Caption: Proposed mechanism of action of this compound on bacterial membranes.

Conclusion

This technical guide provides a detailed framework for the molecular cloning, expression, and purification of the antimicrobial peptide this compound. By following the outlined protocols, researchers can produce high-purity recombinant this compound suitable for further investigation into its therapeutic potential. The successful implementation of these methods will contribute to advancing the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. remedypublications.com [remedypublications.com]

- 4. Factors involved in heterologous expression of proteins in E. coli host - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Critical reflections on synthetic gene design for recombinant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Easy and efficient protocol for purification of recombinant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

An In-depth Technical Guide to Bombolitin V: From Precursor to Post-Translational Modifications and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombolitin V is a potent, 17-amino acid cationic antimicrobial peptide (AMP) originally isolated from the venom of the North American bumblebee, Megabombus pennsylvanicus (formerly Bombus pennsylvanicus).[1][2] As a member of the bombolitin family of peptides, it exhibits a range of powerful biological activities, including hemolytic, mast cell degranulating, and antimicrobial properties.[1][2] These characteristics make this compound and its analogs compelling subjects for research and potential candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound precursor protein, its post-translational modifications, and its mechanisms of action, supplemented with detailed experimental protocols and data presented for comparative analysis.

This compound: Structure and Physicochemical Properties

The mature this compound peptide is a small, amphipathic molecule rich in hydrophobic amino acids. Its primary structure is as follows:

Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH₂ [1][2]

A key feature of this compound, like many other venom peptides, is its C-terminal amidation. This post-translational modification is crucial for its biological activity and stability.[3][4]

The this compound Precursor Protein

Like many secreted peptides, bombolitins are synthesized as larger, inactive precursor proteins, or propeptides. This precursor undergoes a series of post-translational modifications, including proteolytic cleavage, to yield the mature, active peptide. While the specific precursor protein sequence for this compound from Bombus pennsylvanicus has not been definitively characterized in the available literature, the general structure of bombolitin precursors in other bee species involves a signal peptide, a pro-region, and the sequence of the mature peptide.

The processing of the precursor protein is a critical step in the biosynthesis of this compound, ensuring that the potent, membrane-disrupting activity of the peptide is unleashed only after secretion from the venom gland.

Post-Translational Modifications (PTMs) of this compound

The biological activity and stability of this compound are significantly influenced by post-translational modifications.

C-Terminal Amidation

The most prominent and well-documented PTM for bombolitins is C-terminal amidation.[3][4] The C-terminal leucine (B10760876) residue of this compound is amidated, as indicated by the "-NH₂" in its chemical formula. This modification neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's interaction with negatively charged bacterial membranes and increase its resistance to carboxypeptidases.[4]

The enzymatic machinery for C-terminal amidation is well-conserved in insects and involves a two-step process catalyzed by a peptidylglycine alpha-hydroxylating monooxygenase (PHM) and a peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL).

Other Potential Post-Translational Modifications

While C-terminal amidation is the most established PTM for bombolitins, other modifications common to antimicrobial peptides could potentially occur, though they have not been specifically reported for this compound. These could include:

-

N-terminal acetylation: This modification can protect the peptide from degradation by aminopeptidases.

-

Disulfide bonds: While this compound itself does not contain cysteine residues, other venom peptides often feature disulfide bridges for structural stability.

-

Glycosylation: The addition of carbohydrate moieties can influence peptide solubility, stability, and receptor binding.

Further research utilizing advanced mass spectrometry techniques would be necessary to definitively identify any additional PTMs on native this compound.

Biological Activity and Quantitative Data

This compound exhibits a range of potent biological activities. The available quantitative data is summarized in the table below.

| Biological Activity | Assay | Organism/Cell Line | Effective Concentration (ED₅₀/EC₅₀) | Reference |

| Hemolytic Activity | Hemolysis Assay | Guinea Pig Erythrocytes | 0.7 µg/mL (4 x 10⁻⁷ M) | [1][2] |

| Mast Cell Degranulation | Histamine Release Assay | Rat Peritoneal Mast Cells | 2 µg/mL (1.2 x 10⁻⁶ M) | [1][2] |

| Phospholipase A₂ Stimulation | PLA₂ Activity Assay | Various Sources | Threshold dose: 0.5-2.5 µg/mL | [1][2] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are primarily mediated through its interaction with cellular membranes and the subsequent activation of intracellular signaling cascades.

Membrane Disruption

As a cationic and amphipathic peptide, this compound is thought to exert its antimicrobial and hemolytic effects by disrupting the integrity of cell membranes. The positively charged residues interact with the negatively charged components of microbial and erythrocyte membranes, while the hydrophobic residues insert into the lipid bilayer, leading to pore formation, increased membrane permeability, and eventual cell lysis.

Mast Cell Degranulation

This compound is a potent mast cell degranulator.[1][2] This activity is likely mediated through the direct activation of G-protein coupled receptors (GPCRs) on the mast cell surface.[5] This receptor-independent activation of G-proteins leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, and together with DAG, activates protein kinase C (PKC). This signaling cascade culminates in the exocytosis of histamine-containing granules.

Phospholipase A₂ Stimulation

This compound also stimulates the activity of phospholipase A₂ (PLA₂).[1][2] PLA₂ is an enzyme that hydrolyzes the sn-2 position of glycerophospholipids, releasing arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. The stimulation of PLA₂ by this compound likely contributes to the inflammatory response observed upon envenomation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Peptide Isolation and Purification

A general protocol for the isolation and purification of peptides from bee venom is as follows:

-

Venom Extraction: Crude venom is typically obtained by electrically stimulating bees to sting a collection apparatus.

-

Solubilization: The collected venom is dissolved in an appropriate buffer, such as 0.1% trifluoroacetic acid (TFA) in water.

-

Centrifugation: The venom solution is centrifuged to remove any insoluble material.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The supernatant is subjected to RP-HPLC on a C18 column. A gradient of increasing acetonitrile (B52724) concentration in 0.1% TFA is used to separate the venom components based on their hydrophobicity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the desired peptide, for example, by mass spectrometry.

-

Lyophilization: Fractions containing the purified peptide are pooled and lyophilized to obtain a dry powder.

References

- 1. researchgate.net [researchgate.net]

- 2. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insect Antimicrobial Peptides and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C-terminus amidation influences biological activity and membrane interaction of maculatin 1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. G protein activation: a receptor-independent mode of action for cationic amphiphilic neuropeptides and venom peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolutionary Trajectory of Bombolitin V: A Technical Guide to its Relationship with Other Venom Peptides

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the evolutionary positioning of Bombolitin V, a key peptide component of bumblebee venom, in relation to other venom peptides. By examining its structural and functional characteristics alongside those of its counterparts from various venomous species, we illuminate the fascinating evolutionary pathways that have shaped these potent biomolecules. This document presents quantitative data for comparative analysis, detailed experimental methodologies for key assays, and visual representations of associated biological pathways and workflows.

Introduction: this compound in the Landscape of Venom Peptides